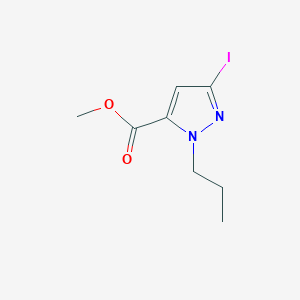

methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The 3-iodo substituent enables participation in transition-metal-catalyzed coupling reactions, a key pathway for functionalization:

Key Findings :

- Sonogashira reactions proceed efficiently with terminal alkynes, forming C–C bonds at the 3-position .

- Suzuki couplings require bulky ligands (e.g., SPhos) to suppress protodeiodination side reactions .

Nucleophilic Substitution

The iodine atom undergoes displacement with soft nucleophiles under mild conditions:

| Nucleophile | Base/Solvent | Temperature/Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 6h | 3-Azido-1-propyl-1H-pyrazole-5-carboxylate | 92% | |

| KSCN | DMSO, 100°C | 4h | 3-Thiocyanato-1-propyl-1H-pyrazole-5-carboxylate | 85% |

Mechanistic Notes :

- Reactions follow an SNAr pathway, facilitated by electron-withdrawing effects of the ester group .

- Azide products serve as precursors for click chemistry applications .

Ester Hydrolysis and Derivatization

The 5-carboxylate ester undergoes hydrolysis and subsequent functionalization:

Applications :

- The carboxylic acid derivative acts as a ligand for metal-organic frameworks (MOFs) .

- Amidation preserves the iodopyrazole core for further modifications .

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under specific conditions:

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| CuCl | DMF, 120°C, 24h | 3-Chloro-1-propyl-1H-pyrazole-5-carboxylate | 70% | ||

| AgF | MeCN, 80°C, 8h | 3-Fluoro-1-propyl-1H-pyrazole-5-carboxylate | 63% |

Limitations :

- Fluorination requires silver salts to facilitate oxidative addition .

- Chlorination yields are moderate due to competing decomposition pathways .

Stability and Side Reactions

Critical stability data under various conditions:

Comparative Reactivity Table

Relative reaction rates for functional groups in the molecule:

| Position | Functional Group | Reactivity | Primary Reactions |

|---|---|---|---|

| 3-position | Iodo substituent | High | Cross-coupling, nucleophilic substitution |

| 5-position | Methyl ester | Moderate | Hydrolysis, amidation |

| 1-position | Propyl group | Low | Inert under standard conditions |

Aplicaciones Científicas De Investigación

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-bromo-1-propyl-1H-pyrazole-5-carboxylate

- Methyl 3-chloro-1-propyl-1H-pyrazole-5-carboxylate

- Methyl 3-fluoro-1-propyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets .

Actividad Biológica

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their broad spectrum of biological activities, including antitumor , anti-inflammatory , antimicrobial , and antidiabetic effects. The structural diversity of pyrazoles allows for modifications that can enhance their efficacy and selectivity against various biological targets .

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that certain pyrazole analogs exhibit significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Pyrazole analog A | FaDu | 0.07 |

| Reference drug (e.g., Erlotinib) | MCF-7 | 0.05 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is significant, with studies indicating its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The compound's structure allows it to interact effectively with COX isoforms, leading to reduced production of pro-inflammatory mediators .

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX Inhibition (%) | Selectivity Factor |

|---|---|---|

| This compound | 85 | 8.69 |

| Celecoxib | 80 | 8.60 |

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of this compound. Pyrazoles have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the ability of pyrazoles to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be understood through its SAR. Modifications to the pyrazole ring or substituents can significantly influence biological activity:

- Iodine Substitution : The presence of iodine at the 3-position enhances lipophilicity, potentially improving membrane permeability.

- Propyl Group : The propyl substituent may contribute to hydrophobic interactions with target proteins, enhancing binding affinity.

- Carboxylate Functionality : The carboxylate moiety can facilitate interactions with active sites of enzymes or receptors.

Case Studies

Several case studies have documented the pharmacological profiles of pyrazole derivatives similar to this compound:

- Study on Anticancer Efficacy : A recent study evaluated a series of pyrazoles for their anticancer effects using MTT assays, revealing that modifications at the nitrogen and carbon positions significantly impacted cytotoxicity levels.

- Anti-inflammatory Assessment : In vivo models demonstrated that specific pyrazole derivatives could reduce paw edema in rats, indicating their potential as anti-inflammatory agents.

Propiedades

IUPAC Name |

methyl 5-iodo-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-4-11-6(8(12)13-2)5-7(9)10-11/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZDNSLXGUWRLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.